2-chloro-4-fluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide
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Overview
Description
2-chloro-4-fluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide is a complex organic compound that features a benzamide core substituted with chloro and fluoro groups, along with a piperidinyl and tetrahydrocinnolinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the benzamide core, followed by the introduction of the chloro and fluoro substituents through halogenation reactions. The piperidinyl and tetrahydrocinnolinyl groups are then introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-chloro-4-fluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The piperidinyl and tetrahydrocinnolinyl groups may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-chloro-4-fluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide is unique due to its specific combination of functional groups and structural features. The presence of both chloro and fluoro substituents, along with the piperidinyl and tetrahydrocinnolinyl moieties, distinguishes it from other similar compounds and may confer unique biological and chemical properties.
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN4O/c21-17-12-14(22)5-6-16(17)20(27)23-15-7-9-26(10-8-15)19-11-13-3-1-2-4-18(13)24-25-19/h5-6,11-12,15H,1-4,7-10H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZAGXRRMUXSNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4=C(C=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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